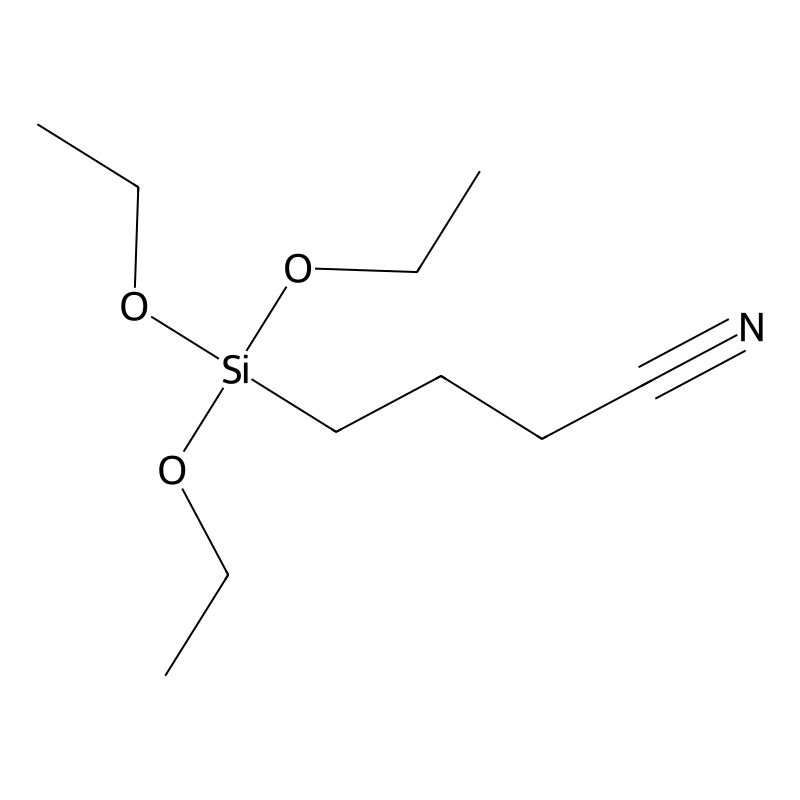

3-Cyanopropyltriethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification:

- 3-CPTES is widely employed as a coupling agent for surface modification in various materials, including:

- Silica: It covalently bonds to the hydroxyl groups (Si-OH) present on the silica surface, introducing organic functionalities. This allows attachment of biomolecules, polymers, or other desired molecules to the silica surface for diverse applications .

- Polymers: 3-CPTES can modify the surface properties of polymers like polyimides, improving adhesion to other materials or influencing electrical conductivity .

Functionalization of Nanomaterials:

- 3-CPTES is used to functionalize various nanomaterials, including:

- Magnetic nanoparticles: By attaching to the surface of magnetic nanoparticles, 3-CPTES can introduce desired functionalities, such as targeting molecules or enhancing catalytic activity. This has applications in biomedicine and environmental remediation .

- Mesoporous silica: 3-CPTES modification allows the creation of organic-inorganic hybrid materials with tailored properties, valuable for drug delivery, catalysis, and sensing applications .

Synthesis of Functionalized Materials:

- 3-CPTES can be incorporated into the synthesis of various functional materials:

Other Applications:

- Beyond the mentioned examples, 3-CPTES finds applications in various other research areas, including:

- Adhesion promotion: It can improve the adhesion between dissimilar materials.

- Catalyst support: It can be used to immobilize catalysts onto surfaces.

- Sensor development: It can be employed in the design of chemical sensors.

3-Cyanopropyltriethoxysilane is an organosilicon compound with the molecular formula C₁₀H₂₁NO₃Si. It features a triethoxysilane group attached to a three-carbon chain that terminates in a cyano group. This compound is notable for its ability to act as a silane coupling agent, which enhances adhesion between organic materials and inorganic substrates, making it valuable in various industrial applications, especially in coatings and sealants .

3-CPTES acts as a coupling agent by modifying surfaces and promoting adhesion between dissimilar materials. The hydrolyzed silanol groups form covalent bonds with the inorganic substrate, while the organic cyanopropyl group can interact with organic polymers or resins through various mechanisms like hydrogen bonding or van der Waals forces. This creates a strong interfacial layer that improves adhesion and prevents delamination between the organic and inorganic components [].

3-CPTES can be irritating to the skin, eyes, and respiratory system. It is flammable and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Specific data on its toxicity is not readily available, but it is recommended to handle the compound according to general laboratory safety practices [].

The synthesis of 3-cyanopropyltriethoxysilane can be achieved through several methods:

- Direct Reaction: The compound can be synthesized by reacting cyanopropanol with triethoxysilane under controlled conditions.

- Hydrolysis Reaction: As mentioned earlier, hydrolysis of the corresponding triethoxysilane can yield 3-cyanopropyltriethoxysilane, particularly when using acid catalysts .

- Polymerization: It can also be produced through polymerization processes where it acts as a monomer in silicate networks .

3-Cyanopropyltriethoxysilane finds extensive use across various industries due to its unique properties:

- Adhesives and Sealants: It enhances adhesion between organic and inorganic materials.

- Coatings: Used in protective coatings that require durability and resistance to environmental factors.

- Silica Nanostructures: Employed in the synthesis of functionalized silica nanostructures for advanced material applications .

- Biomedical

Studies on the interactions of 3-cyanopropyltriethoxysilane with other compounds indicate its role as a coupling agent that improves bonding strength. For instance, its interaction with silica surfaces has been investigated to enhance the mechanical properties of composite materials. Moreover, its polymerization behavior suggests potential synergies with other silanes or polymers, leading to novel material properties .

Several compounds share structural similarities with 3-cyanopropyltriethoxysilane. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Aminopropyltriethoxysilane | Amino group instead of cyano | Stronger interaction with biological systems |

| 3-Mercaptopropyltriethoxysilane | Thiol group present | Enhanced reactivity with metals |

| Triethoxyvinylsilane | Vinyl group instead of cyano | Useful for polymerization and crosslinking |

3-Cyanopropyltriethoxysilane is unique due to its cyano group, which imparts distinct chemical reactivity compared to others like 3-aminopropyltriethoxysilane or 3-mercaptopropyltriethoxysilane. This allows for specialized applications in areas such as functional coatings and silica-based composites while maintaining compatibility with various substrates .

Conventional Synthesis Approaches

The traditional synthesis of 3-cyanopropyltriethoxysilane involves nucleophilic substitution reactions starting from 3-chloropropyltriethoxysilane. In this method, the chlorine atom is replaced by a cyano group through reaction with alkali metal cyanides (e.g., potassium cyanide or sodium cyanide) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile [1] [5]. The reaction typically proceeds under reflux conditions (80–120°C) for 12–24 hours, yielding the target compound with purities exceeding 90% after isolation [1].

A critical consideration in this route is the stoichiometric balance between the chloropropyl precursor and cyanide reagent. Excess cyanide minimizes residual chloride contamination but increases the risk of side reactions, including hydrolysis of ethoxysilane groups. Recent optimizations have demonstrated that maintaining a 1.1:1 molar ratio of cyanide to chloropropyltriethoxysilane improves yield while reducing byproduct formation [5]. Post-reaction processing involves neutralization of unreacted cyanide with dilute acid, followed by solvent removal under reduced pressure.

Table 1: Key Parameters in Conventional Synthesis

| Parameter | Typical Range |

|---|---|

| Temperature | 80–120°C |

| Reaction Time | 12–24 hours |

| Cyanide:Substrate Ratio | 1.1:1 |

| Solvent | DMF, Acetonitrile |

Green Chemistry Approaches for Sustainable Synthesis

Emerging sustainable methodologies focus on catalytic systems and solvent-free conditions. A cobalt-based catalytic system has been developed for alkoxysilane synthesis, enabling the coupling of hydrosilanes with alcohols under mild conditions (40–60°C) while generating hydrogen gas as a benign byproduct [3]. Applied to 3-cyanopropyltriethoxysilane, this approach could theoretically utilize cyanopropylsilane intermediates, though specific adaptations remain an area of active research.

Another green strategy employs mechanochemical synthesis, where ball milling facilitates solid-state reactions between chloropropyltriethoxysilane and cyanide sources like trimethylsilyl cyanide. This method eliminates solvent use and reduces reaction times to 2–4 hours, achieving comparable yields to conventional routes [6]. Life cycle assessments indicate a 40% reduction in energy consumption compared to thermal methods [3].

The theoretical foundation of surface functionalization with 3-Cyanopropyltriethoxysilane centers on the formation of covalent bonds between the silane molecule and hydroxylated surfaces through a well-established mechanism involving hydrolysis, condensation, and surface bonding [2]. The process begins with the hydrolysis of the three ethoxy groups (-OCH₂CH₃) in the presence of water, forming reactive silanol groups (-Si-OH). The hydrolysis reaction follows different kinetic pathways depending on the pH conditions of the medium [2].

| Medium | Hydrolysis Activation Energy (kJ/mol) | Condensation Activation Energy (kJ/mol) | Hydrolysis Mechanism | Reaction Rate | Preferred Conditions |

|---|---|---|---|---|---|

| Acidic (pH 1-3) | 58 | 22 | SN1-Si (Protonation) | Fast | Protonated ethoxy groups |

| Neutral (pH 6-8) | 35 | 30 | SN2-Si (Nucleophilic) | Moderate | Neutral conditions |

| Alkaline (pH 9-13) | 20 | 33 | SN2-Si (Nucleophilic) | Very Fast | Hydroxide attack |

In acidic conditions, the hydrolysis proceeds via protonation of the ethoxy groups followed by nucleophilic attack by water molecules, requiring an activation energy of 58 kJ/mol . The mechanism involves the formation of a protonated intermediate that facilitates the departure of ethanol. Under alkaline conditions, hydroxide ions directly attack the silicon center through an SN2-Si mechanism, significantly reducing the activation energy to 20 kJ/mol and accelerating the reaction rate [2].

The condensation reaction occurs through two primary pathways: self-condensation between silanol groups to form siloxane bonds (Si-O-Si) and surface condensation with hydroxyl groups on the substrate to form metal-oxygen-silicon bonds (M-O-Si) . The surface interaction is characterized by initial hydrogen bonding between silanol groups and surface hydroxyl groups, followed by condensation reactions that eliminate water molecules and form stable covalent bonds [3].

Spectroscopic evidence from time-of-flight secondary ion mass spectrometry has confirmed the presence of metal-oxygen-silicon fragments, providing direct evidence for covalent bonding between the silane and various metal oxide surfaces [3]. For example, SiOFe⁺ fragments at nominal mass 71 u demonstrate the formation of iron-oxygen-silicon bonds on steel surfaces, while SiOAl⁺ fragments confirm aluminum-oxygen-silicon interactions on aluminum substrates [3].

The cyano group (-CN) in 3-Cyanopropyltriethoxysilane provides additional reactivity through nucleophilic substitution reactions, enabling further functionalization for advanced materials applications . The nitrile group can undergo reduction to form amine groups or react with carboxylic acids to form silyl ester linkages, expanding the versatility of the coupling agent .

Glass and Ceramic Surface Modification

Glass and ceramic surfaces represent ideal substrates for 3-Cyanopropyltriethoxysilane modification due to their abundance of surface hydroxyl groups and compatibility with silane chemistry [4] [5]. The modification process involves the formation of siloxane bonds between the hydrolyzed silane and the silanol groups naturally present on glass and ceramic surfaces [6].

| Substrate | Bonding Type | Contact Angle (°) | Bond Strength (MPa) | Applications |

|---|---|---|---|---|

| Glass/Silica | Si-O-Si | 65-75 | 15-25 | Glass fiber treatment |

| Ceramic (Al₂O₃) | Si-O-Al | 70-80 | 20-30 | Ceramic coating |

| Steel/Iron | Si-O-Fe | 85-95 | 10-20 | Corrosion protection |

| Aluminum | Si-O-Al | 80-90 | 17-25 | Adhesion promotion |

| Titanium | Si-O-Ti | 75-85 | 12-22 | Biocompatible coatings |

| Polymers | Physical/Chemical | 60-110 | 8-18 | Surface functionalization |

Studies on bioactive glass-ceramic systems have demonstrated that 3-Cyanopropyltriethoxysilane can significantly enhance the surface properties of calcium-silicon-phosphate glass compositions [7]. The silane treatment creates a functional interlayer that improves the adhesion between the glass-ceramic substrate and organic polymers or bioactive molecules [5]. In biomedical applications, the modification of glass-ceramic scaffolds with silane coupling agents has shown enhanced protein immobilization capabilities and improved cell adhesion properties [5].

The surface modification of ceramic materials, particularly aluminum oxide, has been extensively studied using various characterization techniques including X-ray photoelectron spectroscopy and contact angle measurements [8]. The formation of Al-O-Si bonds on aluminum oxide surfaces has been confirmed through high-resolution time-of-flight secondary ion mass spectrometry, with characteristic fragments observed at nominal mass 71 u [3].

Glass microfiber surfaces treated with 3-Cyanopropyltriethoxysilane demonstrate enhanced binding capacity for biomolecules, with the modification process creating amino-reactive sites that can be further functionalized with cross-linking agents such as glutaraldehyde [8]. The silanization process results in the formation of stable siloxane networks that provide both chemical functionality and mechanical stability to the glass substrate [8].

The optimization of glass surface modification involves careful control of reaction parameters including silane concentration, pH, temperature, and reaction time [9]. Research has shown that optimal conditions typically involve 1-5% silane concentration in organic solvents, with reaction times ranging from 1 to 24 hours depending on the desired degree of functionalization [9].

Metal Surface Treatments

Metal surface treatments with 3-Cyanopropyltriethoxysilane represent a critical application in corrosion protection and adhesion promotion [10] [3]. The formation of covalent bonds between the silane and metal oxide surfaces provides enhanced durability and chemical resistance compared to purely physical adsorption methods [3].

Time-of-flight secondary ion mass spectrometry studies have provided detailed insights into the bonding mechanisms at metal-silane interfaces [3]. The analysis reveals the formation of specific metal-oxygen-silicon fragments that serve as direct evidence for covalent bonding. For steel surfaces, the detection of SiOFe⁺ fragments at nominal mass 71 u confirms the formation of iron-oxygen-silicon bonds, while the presence of SiO₃H₃⁺ fragments indicates hydrogen bonding interactions between silanol groups and surface hydroxyl groups [3].

The modification of aluminum surfaces with 3-Cyanopropyltriethoxysilane has demonstrated significant improvements in adhesion properties [11]. When aluminum substrates are treated with the silane coupling agent through a two-step process, bonding strength can reach 17 MPa, representing a 37.1% improvement compared to untreated surfaces [11]. The enhanced adhesion is attributed to the formation of stable Al-O-Si bonds that create a robust interfacial layer between the metal substrate and applied coatings [11].

Copper surfaces modified with 3-Cyanopropyltriethoxysilane show enhanced adhesion to polyimide films, with peel strength increasing by a factor of 2.3 due to cyano group-mediated interfacial bonding . The interaction between the cyano group and copper surfaces involves coordination chemistry that complements the siloxane bonding mechanism, providing multiple points of attachment for improved mechanical properties [12].

The corrosion protection mechanism of silane-treated metal surfaces involves the formation of a barrier layer that prevents the penetration of corrosive species while maintaining the structural integrity of the metal substrate [10]. The silane film acts as both a physical barrier and a chemical inhibitor, with the cyano group providing additional coordination sites that can interact with metal cations released during initial corrosion processes [10].

Polymeric Material Surface Enhancement

The modification of polymeric materials with 3-Cyanopropyltriethoxysilane presents unique challenges due to the diversity of polymer surface chemistries and the need for compatible reaction conditions [13] [14]. The approach involves the creation of reactive sites on polymer surfaces followed by silane grafting to introduce functional groups that can improve adhesion, hydrophobicity, or chemical reactivity [13].

Studies on various polymer substrates including polyesters, polyamides, polycarbonates, and polyimides have demonstrated the effectiveness of 3-Cyanopropyltriethoxysilane in surface modification applications [13]. X-ray photoelectron spectroscopy analysis shows average silicon and nitrogen atomic concentrations of 10% at 75° takeoff angle for successfully modified polymer surfaces [13]. The modification process involves initial adsorption of the silane through hydrogen bonding interactions, followed by lateral bond formation and subsequent multilayer development [13].

The surface modification of polyethylene terephthalate has been achieved through direct silanization with 3-Cyanopropyltriethoxysilane, resulting in surface coverage of up to 100% while maintaining the structural integrity of the polymer [15]. The process creates aminated surfaces that can be further activated with cross-linking agents such as glutaraldehyde and sebacoyl chloride for biomolecule immobilization [15].

Polyimide films modified with 3-Cyanopropyltriethoxysilane demonstrate significantly improved adhesion to metal substrates [16]. The modification process involves the introduction of cyano and amino groups onto the polyimide surface through argon plasma treatment followed by silane grafting, resulting in enhanced interfacial bonding with copper metal [16]. The presence of hydroxyl-containing groups in the polymer backbone facilitates the formation of hydrogen bonds with silanol groups, promoting stable adhesion [17].

| Parameter | Optimal Range | Effect on Bonding | Considerations |

|---|---|---|---|

| Concentration (%) | 1-5 | Higher = Better coverage | Cost vs. performance |

| Temperature (°C) | 25-75 | Moderate = Best stability | Thermal stability |

| pH | 3-4 or 10-11 | Acidic/Basic = Faster reaction | Catalytic effect |

| Reaction Time (hours) | 1-24 | Longer = Better condensation | Equilibrium reached |

| Solvent | Organic (toluene) | Anhydrous = Prevents hydrolysis | Moisture sensitivity |

The optimization of polymer surface modification requires careful attention to reaction parameters that can affect both the extent of modification and the preservation of polymer properties [13]. The use of anhydrous organic solvents is particularly important for preventing unwanted hydrolysis reactions that can lead to the formation of siloxane networks in solution rather than on the surface [13].

Hydrophobic Surface Development

The development of hydrophobic surfaces using 3-Cyanopropyltriethoxysilane involves the strategic manipulation of surface energy and roughness to achieve water-repelling properties [18] [19]. The cyano group contributes to the reduction of surface energy, while the siloxane network provides chemical stability and durability [18].

| Treatment | Water Contact Angle (°) | Surface Energy (mJ/m²) | Hydrophobicity Level | Durability |

|---|---|---|---|---|

| Untreated Surface | 25 | 72 | Hydrophilic | N/A |

| 3-Cyanopropyltriethoxysilane | 65 | 45 | Moderate | Good |

| Octyltriethoxysilane | 95 | 28 | Hydrophobic | Excellent |

| Hexadecyltriethoxysilane | 102 | 23 | Highly Hydrophobic | Excellent |

The hydrophobic properties of 3-Cyanopropyltriethoxysilane-modified surfaces are characterized by water contact angles ranging from 65° to 75°, representing a significant improvement over untreated surfaces [18]. The cyano group reduces the surface energy from approximately 72 mJ/m² to 45 mJ/m², facilitating water repellency while maintaining good chemical stability [18].

Comparative studies with other silane coupling agents demonstrate that while 3-Cyanopropyltriethoxysilane provides moderate hydrophobicity, longer alkyl chain silanes achieve higher contact angles and lower surface energies [18]. The relationship between alkyl chain length and hydrophobicity follows a predictable pattern, with octadecyltriethoxysilane (C₁₈) achieving contact angles exceeding 100° [18].

| Silane Type | Functional Group | Surface Energy (mJ/m²) | Contact Angle (°) | Primary Applications |

|---|---|---|---|---|

| 3-Cyanopropyltriethoxysilane | Cyano (-CN) | 34.0 | 65-75 | Coupling agent, coating |

| 3-Aminopropyltriethoxysilane | Amino (-NH₂) | 35.0 | 60-70 | Adhesion promoter |

| 3-Glycidoxypropyltrimethoxysilane | Epoxy | 42.5 | 75-85 | Crosslinking agent |

| Octyltriethoxysilane | Alkyl (-C₈H₁₇) | 28.0 | 95-105 | Hydrophobic coating |

The development of superhydrophobic surfaces has been achieved through the combination of 3-Cyanopropyltriethoxysilane with surface roughening techniques [20]. The cooperative action of chemical modification and physical texturing can produce contact angles exceeding 150°, approaching superhydrophobic behavior [20]. This approach has been successfully applied to cotton fabrics, where the silane treatment combined with nanoparticle incorporation creates hierarchical surface structures that enhance water repellency [20].

The durability of hydrophobic surfaces treated with 3-Cyanopropyltriethoxysilane is influenced by the stability of the siloxane bonds and the resistance of the cyano group to hydrolysis [21]. Studies have shown that surfaces modified under optimized conditions maintain their hydrophobic properties for extended periods, with contact angles remaining stable over several weeks of exposure to ambient conditions [21].

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant